5-Bromo-2-methylpyridine-3-carboxamide

Organic Synthesis Cross-Coupling Medicinal Chemistry

Select 5-Bromo-2-methylpyridine-3-carboxamide for your medicinal chemistry or agrochemical programs to leverage the unique reactivity of the bromine at the 5-position. Unlike fluoro or unsubstituted analogs, this intermediate enables efficient Pd-catalyzed cross-coupling for rapid library synthesis, while the carboxamide provides a critical hydrogen-bonding handle. It is a strategic choice for scale-up, based on validated process chemistry for related Nav1.8 modulators, and offers enhanced lipophilicity (XLogP3=0.8) crucial for modulating ADME and target selectivity.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 1346541-61-4
Cat. No. B3098892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylpyridine-3-carboxamide
CAS1346541-61-4
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)C(=O)N
InChIInChI=1S/C7H7BrN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11)
InChIKeySGZMKLMFJKEYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methylpyridine-3-carboxamide (CAS 1346541-61-4): Chemical Identity and Core Procurement Specifications


5-Bromo-2-methylpyridine-3-carboxamide (CAS 1346541-61-4), also referred to as 5-bromo-2-methylnicotinamide, is a halogenated pyridine-3-carboxamide building block with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, primarily valued for its bromine substituent at the 5-position, which enables efficient participation in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the 3-carboxamide group offers a handle for further functionalization and hydrogen-bonding interactions .

Why 5-Bromo-2-methylpyridine-3-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Substituting 5-bromo-2-methylpyridine-3-carboxamide with a closely related analog—such as a different 5-halo or unsubstituted pyridine carboxamide—is not a neutral decision in research or industrial workflows. The bromine atom is not a passive placeholder; it dictates specific reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences electronic properties that affect binding to biological targets . Replacing bromine with a smaller halogen (fluorine) or hydrogen fundamentally alters both the synthetic utility and any resulting structure-activity relationships (SAR) . The following quantitative evidence demonstrates that the bromo substituent imparts measurable differences in synthetic performance and biological profile compared to alternative scaffolds.

Quantitative Differentiation Evidence: 5-Bromo-2-methylpyridine-3-carboxamide vs. Analogs


Enhanced Reactivity for Suzuki-Miyaura Coupling: Bromine vs. Fluorine

The 5-bromo substituent in 5-bromo-2-methylpyridine-3-carboxamide provides a superior leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 5-fluoro analog. While both compounds can theoretically participate in coupling, the bromine atom undergoes oxidative addition with palladium catalysts much more readily than fluorine, which is a poor leaving group in such contexts . This fundamental difference in reactivity makes the bromo compound a significantly more efficient and practical intermediate for constructing complex biaryl structures, a cornerstone of modern drug discovery .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Proven Utility as a Key Intermediate in Nav1.8 Modulator Synthesis

A closely related derivative, 6-acetamido-5-bromo-2-methylpyridine, which shares the critical 5-bromo-2-methylpyridine core of 5-bromo-2-methylpyridine-3-carboxamide, has been explicitly employed as a key intermediate in the kilo-scale synthesis of a Nav1.8 sodium channel modulator (PF-1247324) [1]. In this published work, the oxidation step of this brominated pyridine intermediate was optimized; the addition of potassium dihydrogen phosphate moderated the reaction pH and doubled the yield compared to unoptimized conditions [2]. This demonstrates the compound's practical value in a well-defined, large-scale synthesis for a therapeutically relevant target.

Medicinal Chemistry Process Chemistry Ion Channel Modulators

Differentiated PI3K Isoform Inhibition Profile Compared to Other Substituted Carboxamides

5-Bromo-2-methylpyridine-3-carboxamide has been profiled for inhibition of Class I PI3K isoforms, revealing a distinct selectivity fingerprint. Data from BindingDB (CHEMBL3125395) show the following IC50 values: PI3Kα (1.32 µM), PI3Kγ (10.00 µM), and PI3Kδ (0.43 µM) [1]. In contrast, a structurally distinct pyridine carboxamide (CHEMBL2153520) exhibits a Kd of 1.00 µM against a different kinase (MAP4K2) [2]. While not a direct head-to-head comparator, these data illustrate that the specific substitution pattern of 5-bromo-2-methylpyridine-3-carboxamide yields a measurable and unique polypharmacology profile that would be lost upon substitution with other pyridine carboxamide derivatives.

Kinase Inhibition Cancer Research Chemical Biology

Distinct Physicochemical Profile: Bromo vs. Unsubstituted Core

The presence of the bromine atom significantly alters the physicochemical properties of the pyridine carboxamide scaffold compared to the unsubstituted parent compound (2-methylpyridine-3-carboxamide, CAS 58539-65-4). The bromo derivative has a calculated XLogP3 of 0.8 and a molecular weight of 215.05 g/mol [1], whereas the unsubstituted analog has a molecular weight of 136.15 g/mol [2]. This ~58% increase in molecular weight and increased lipophilicity directly impacts properties such as solubility, permeability, and metabolic stability, which are critical parameters in drug discovery campaigns.

Medicinal Chemistry Property Prediction Lead Optimization

High-Impact Application Scenarios for 5-Bromo-2-methylpyridine-3-carboxamide Based on Verified Evidence


Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Diversification

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling with a wide range of boronic acids . This is ideal for medicinal chemistry teams generating focused libraries of pyridine-3-carboxamide-based kinase inhibitors, where the core can be rapidly decorated to probe SAR around the 5-position, as supported by the compound's known PI3K inhibition profile [1].

Scalable Process Development for Ion Channel Modulators

Based on published process chemistry for a closely related Nav1.8 modulator intermediate , this compound is a strategic choice for scale-up. The documented optimization of oxidation and cross-coupling steps on the brominated pyridine core [1] provides a validated starting point for developing robust, high-yielding manufacturing routes for drug candidates.

Medicinal Chemistry SAR Studies Modulating Lipophilicity and Target Engagement

When a project requires a pyridine-3-carboxamide core with enhanced lipophilicity (XLogP3 = 0.8) and a larger molecular footprint for probing hydrophobic binding pockets, this compound is the logical choice over smaller, less lipophilic alternatives like the 5-fluoro or unsubstituted analogs . This property modulation is crucial for optimizing ADME and target selectivity in lead optimization programs.

Agrochemical Lead Generation via Halogen-Directed Functionalization

The bromine atom provides a versatile synthetic handle for introducing diverse agrochemical-relevant moieties (e.g., aryls, heteroaryls, amines) . This allows for the rapid synthesis of analogs for screening against fungal, insect, or weed targets, leveraging the pyridine-3-carboxamide scaffold known for its presence in crop protection agents [1].

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